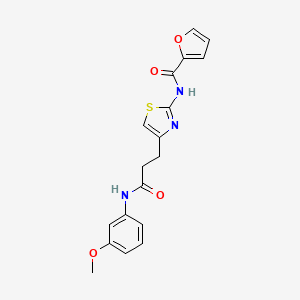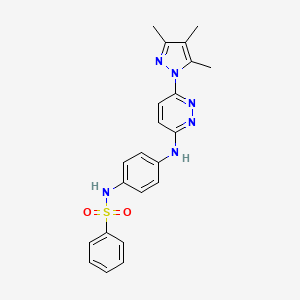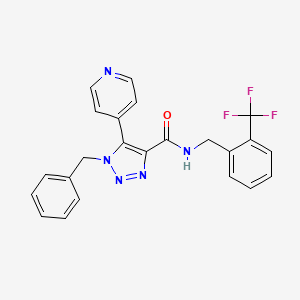
C23H18F3N5O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H18F3N5O is a complex organic molecule. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it significant in various chemical and pharmaceutical applications. The presence of fluorine atoms often imparts unique properties such as increased metabolic stability and lipophilicity, which are valuable in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C23H18F3N5O typically involves multiple steps, starting from simpler organic molecules. One common method includes the formation of the core structure through a series of condensation reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, C23H18F3N5O is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance binding affinity and selectivity towards certain biological targets.
Medicine: In medicine, This compound is investigated for its potential therapeutic applications. The compound’s stability and lipophilicity make it a promising candidate for drug development, particularly in the treatment of diseases where metabolic stability is crucial.
Industry: In the industrial sector, This compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of C23H18F3N5O involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
C23H18F3N5O2: This compound has an additional oxygen atom, which may alter its chemical and biological properties.
C23H18F3N5S: The presence of sulfur instead of oxygen can significantly change the compound’s reactivity and interactions.
C23H18F3N5Cl: The substitution of chlorine for oxygen introduces different electronic and steric effects.
Uniqueness: The uniqueness of C23H18F3N5O lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, is a key feature that differentiates it from other similar compounds, providing enhanced stability and lipophilicity.
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O/c24-23(25,26)19-9-5-4-8-18(19)14-28-22(32)20-21(17-10-12-27-13-11-17)31(30-29-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBCSMJDDCVCBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
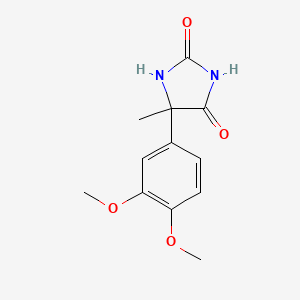
![(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399476.png)
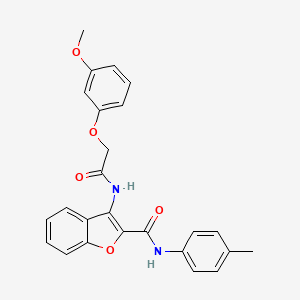
![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)
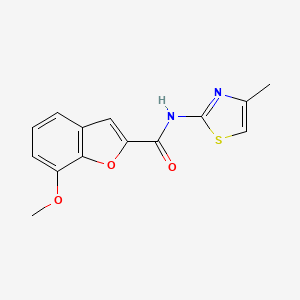
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)
![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)
![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)


